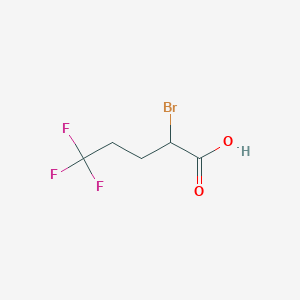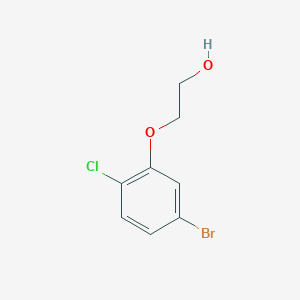
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol
Overview
Description
“2-(5-Bromo-2-chlorophenoxy)ethan-1-ol” is a chemical compound with the molecular formula C8H8BrClO2 . It has a molecular weight of 251.51 g/mol . This compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-bromo-2-chlorophenoxy)ethanol . The InChI code is 1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Mechanism of Action
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol is a halogenated phenoxyethanol compound that has been studied for its potential applications in scientific research. Its mechanism of action is not fully understood, but it is believed to act as an electron acceptor, which can lead to the formation of new bonds or the cleavage of existing ones. The halogen atoms present in the compound can also act as electron donors, which can lead to the formation of new bonds or the cleavage of existing ones.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound can act as an electron acceptor and electron donor, which can lead to the formation of new bonds or the cleavage of existing ones. This can lead to changes in the structure and function of proteins and other biological molecules. In addition, this compound can interact with other compounds to form new compounds, which can have different biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. In addition, it has low toxicity, low volatility, and low reactivity, which makes it an ideal reagent for use in a variety of experiments. However, there are some limitations to its use. For example, it can be difficult to separate the desired product from the reaction mixture due to its low reactivity. In addition, the reaction conditions must be carefully monitored to ensure that the desired product is obtained.
Future Directions
There are several potential future directions for 2-(5-Bromo-2-chlorophenoxy)ethan-1-ol. One potential direction is to explore its use in the synthesis of other compounds, such as pharmaceuticals and dyes. In addition, it could be used in the synthesis of polymers for drug delivery systems and for the preparation of electrochemical sensors. Furthermore, its potential biochemical and physiological effects could be studied in more detail. Finally, it could be used as a reagent in the synthesis of other compounds, such as 2-chlorophenoxyacetic acid and 2-bromo-2-chlorophenoxyacetic acid.
Scientific Research Applications
2-(5-Bromo-2-chlorophenoxy)ethan-1-ol has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as 2-chlorophenoxyacetic acid and 2-bromo-2-chlorophenoxyacetic acid. It has also been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. In addition, this compound has been used in the synthesis of polymers for drug delivery systems and for the preparation of electrochemical sensors.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(5-bromo-2-chlorophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLCDZKNPIOYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





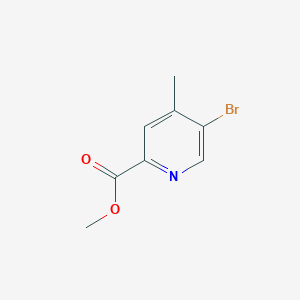
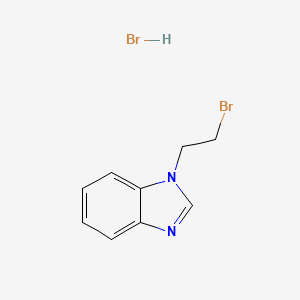
![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)
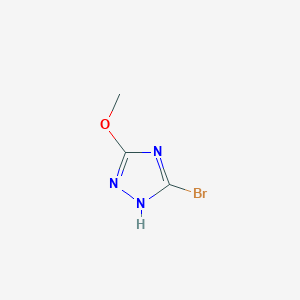
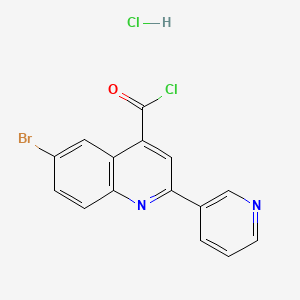
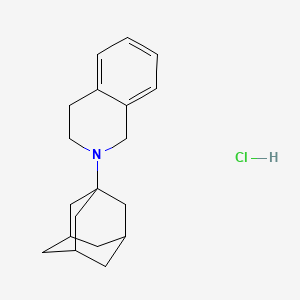

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)


